Product packaging for (E)-2-chloroethene-1-sulfonyl chloride(Cat. No.:)

(E)-2-chloroethene-1-sulfonyl chloride

Cat. No.: B13463903
M. Wt: 161.01 g/mol
InChI Key: HDRWVCCMIQAASS-OWOJBTEDSA-N
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Description

(E)-2-chloroethene-1-sulfonyl chloride is a high-value, reactive chemical intermediate primarily used in advanced organic synthesis and medicinal chemistry research. This compound is a stereodefined, bifunctional reagent that features both a sulfonyl chloride group and a vinyl chloride moiety in a trans (E) configuration. Its primary research application is as an electrophilic building block for the synthesis of β-substituted vinyl sulfonates and sulfonamides, which are important scaffolds in drug discovery and chemical biology [https://pubs.acs.org/doi/10.1021/acs.joc.0c00599]. The sulfonyl chloride group readily undergoes nucleophilic substitution with amines and alcohols to form sulfonamides and sulfonate esters, respectively, while the (E)-configured vinyl chloride group can participate in subsequent cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of complex molecular architectures [https://www.sciencedirect.com/science/article/abs/pii/S0040403920309368]. Furthermore, compounds featuring the vinyl sulfonyl functional group are investigated as covalent inhibitors for various enzymes and as key intermediates in the development of new materials and polymers. This reagent is offered for Research Use Only and is strictly intended for laboratory research applications by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2Cl2O2S B13463903 (E)-2-chloroethene-1-sulfonyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H2Cl2O2S

Molecular Weight

161.01 g/mol

IUPAC Name

(E)-2-chloroethenesulfonyl chloride

InChI

InChI=1S/C2H2Cl2O2S/c3-1-2-7(4,5)6/h1-2H/b2-1+

InChI Key

HDRWVCCMIQAASS-OWOJBTEDSA-N

Isomeric SMILES

C(=C/Cl)\S(=O)(=O)Cl

Canonical SMILES

C(=CCl)S(=O)(=O)Cl

Origin of Product

United States

Advanced Methodologies for Synthesis and Preparative Development

Stereoselective Synthesis of (E)-2-Chloroethene-1-sulfonyl Chloride

Achieving a high degree of stereoselectivity in favor of the (E)-isomer is paramount for the utility of 2-chloroethene-1-sulfonyl chloride in subsequent chemical transformations. The methodologies discussed herein offer various approaches to control the geometry of the carbon-carbon double bond.

Oxidative chlorosulfonation involves the direct conversion of sulfur-containing functional groups at a low oxidation state (such as thiols, disulfides, or isothiourea salts) into the corresponding sulfonyl chloride. These methods are often favored for their atom economy and the availability of diverse starting materials.

The direct oxidative chlorosulfonation of thiols and disulfides presents a straightforward route to sulfonyl chlorides. Modern protocols have shifted towards safer and more environmentally benign oxidants, such as sodium chlorite (B76162) (NaClO2), to avoid the use of hazardous reagents like chlorine gas. In this approach, the thiol or disulfide precursor is treated with NaClO2 in the presence of a chloride source, typically concentrated hydrochloric acid, in a suitable solvent like acetonitrile (B52724). rit.edu

The proposed synthesis of this compound via this route would begin with (E)-2-chloroethene-1-thiol or its corresponding disulfide. The reaction proceeds through the in situ generation of hypochlorous acid, which oxidizes the sulfur species to the sulfonyl chloride. This method is noted for its operational simplicity and high yields across a range of substrates. researchgate.net

Table 1: Representative Examples of NaClO2-Mediated Oxidative Chlorosulfonation

PrecursorProductYield (%)Reference
4-Chlorobenzyl thiol(4-Chlorophenyl)methanesulfonyl chloride90 researchgate.net
DodecanethiolDodecanesulfonyl chloride96 rit.edu
Dibenzyl disulfidePhenylmethanesulfonyl chloride93 rit.edu
4-MethylbenzenethiolToluene-4-sulfonyl chloride95 researchgate.net

To circumvent the handling of volatile and malodorous thiols, a highly effective strategy involves the use of stable, odorless S-alkyl isothiourea salts as thiol surrogates. These salts are readily prepared from the reaction of an alkyl halide with inexpensive thiourea. The subsequent oxidative chlorosulfonation is efficiently carried out using N-Chlorosuccinimide (NCS) in the presence of hydrochloric acid. organic-chemistry.org This method is praised for its mild reaction conditions, broad substrate scope, and the generation of water-soluble byproducts (succinimide), which simplifies purification. organic-chemistry.orggoogle.com

For the synthesis of the target compound, S-((E)-2-chlorovinyl)isothiourea salt would be the required precursor. The reaction with NCS under aqueous acidic conditions would directly yield this compound. A key advantage of this protocol is its sustainability; the succinimide (B58015) byproduct can be recovered from the aqueous phase and re-chlorinated to regenerate NCS. google.com

Table 2: Research Findings on NCS-Mediated Synthesis from S-Alkyl Isothiourea Salts

S-Alkyl Isothiourea Salt PrecursorProductYield (%)Reference
S-Benzylisothiourea chloridePhenylmethanesulfonyl chloride95 researchgate.netresearchgate.net
S-(4-Methoxybenzyl)isothiourea chloride(4-Methoxyphenyl)methanesulfonyl chloride96 google.com
S-Dodecylisothiourea bromideDodecanesulfonyl chloride93 google.com
S-(2-Phenylethyl)isothiourea chloride2-Phenylethanesulfonyl chloride94 organic-chemistry.org

The synthesis of sulfonyl chlorides can be highly exothermic, posing safety risks during scale-up. Continuous flow chemistry offers a superior solution by providing excellent control over reaction temperature, mixing, and residence time, thereby improving process safety and consistency. rsc.org A metal-free protocol for the oxidative chlorination of thiols and disulfides has been developed using a system of nitric acid (HNO3), hydrochloric acid (HCl), and oxygen (O2) in a flow reactor. nih.gov This method has demonstrated high efficiency and throughput for various substrates. nih.gov

Alternatively, reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) have been employed in flow systems as a dual-function reagent for oxidative chlorination. rsc.org Adapting these protocols for the synthesis of this compound would involve pumping a solution of the thiol or disulfide precursor to mix with the oxidant stream in a temperature-controlled reactor coil, enabling safe and scalable production. researchgate.net

Table 3: Examples of Sulfonyl Chloride Synthesis in Continuous Flow Reactors

PrecursorReagent SystemThroughput / YieldReference
Diphenyl disulfideHNO3/HCl/O23.7 g/h nih.gov
Thiophenol1,3-Dichloro-5,5-dimethylhydantoin (DCH)91% Yield rsc.org
Dodecanethiol1,3-Dichloro-5,5-dimethylhydantoin (DCH)85% Yield rsc.org
4-FluorothiophenolHNO3/HCl/O270-81% Isolated Yield Range researchgate.net

An alternative and highly practical approach to forming the vinyl sulfonyl chloride moiety is through an elimination reaction. Dehydrohalogenation of a saturated precursor, such as 2-chloroethanesulfonyl chloride, provides a direct route to the corresponding ethenesulfonyl chloride. This reaction is typically promoted by a non-nucleophilic base, such as triethylamine (B128534) (Et3N), in an inert solvent. rit.edu

The stereochemical outcome of this elimination is critical. The reaction is believed to proceed via an E2 (bimolecular elimination) mechanism. In this pathway, the base abstracts a proton from the carbon alpha to the sulfonyl group, while the chloride on the beta-carbon is eliminated simultaneously. To minimize steric hindrance in the transition state, the abstracted proton and the leaving group preferentially adopt an anti-periplanar conformation. This conformational preference typically leads to the formation of the more thermodynamically stable (E)-alkene as the major product. Therefore, the dehydrohalogenation of 2-chloroethanesulfonyl chloride is expected to stereoselectively favor the formation of this compound.

Table 4: Dehydrohalogenation for the Formation of Ethenesulfonyl Derivatives

PrecursorBaseProductKey FindingReference
2-Chloroethanesulfonyl chlorideTriethylamineEthenesulfonyl chlorideBase-induced elimination is a viable route. rit.edu
2-Chloroethanesulfonyl chlorideAmine (e.g., octadecylamine)N-OctadecylethenesulfonamideIn-situ dehydrohalogenation and amidation. rit.edu
1,2-DichloroethaneCalcium hydroxideVinyl chlorideIndustrial analogue for dehydrohalogenation. google.com

The ring-opening of cyclic sulfonic acid esters, known as sultones, represents a less common but mechanistically distinct pathway to sulfonyl chlorides. This transformation typically requires reaction with potent inorganic acid chlorides like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction cleaves the C-O bond of the sultone ring, followed by conversion of the resulting sulfonate moiety into a sulfonyl chloride.

While this route is not widely documented for the synthesis of vinyl sulfonyl chlorides, it remains a theoretical possibility. A hypothetical precursor, such as a suitably substituted thietane-1,1-dioxide derivative (a four-membered sultone), could potentially undergo a ring-opening and elimination sequence to yield the desired product. However, the synthesis of the required strained cyclic precursor and the control of the subsequent elimination present significant synthetic challenges, making this approach less practical compared to the aforementioned methods. Research in this area is limited, and it is not a preferred industrial or laboratory method for this class of compounds.

Synthesis from Sulfonic Acid Salts

The synthesis of sulfonyl chlorides from sulfonic acid salts is a well-established transformation in organic chemistry, and this method is applicable to the preparation of vinyl sulfonyl chlorides like this compound. The general principle involves the conversion of a sulfonate group (-SO₃⁻) into a sulfonyl chloride group (-SO₂Cl) using a suitable chlorinating agent.

One plausible route to this compound begins with a corresponding sulfonic acid salt, such as sodium 2-chloroethene-1-sulfonate. This precursor can be subjected to various chlorinating agents to effect the desired transformation. Traditional reagents for this conversion include phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂), often in the presence of a catalyst like N,N-dimethylformamide (DMF). google.com For instance, the synthesis of benzenesulfonyl chloride from sodium benzenesulfonate (B1194179) can be achieved by heating with PCl₅ at high temperatures (170–180°C), affording the product in good yields. orgsyn.org A similar approach could be adapted for the synthesis of this compound.

More contemporary and milder methods are also being explored. For example, 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) has been introduced as an efficient chlorinating agent for the conversion of sulfonic acids to sulfonyl chlorides under solvent-free conditions at room temperature. lookchem.com This method offers high efficiency, shorter reaction times, and facile product isolation. lookchem.com The reaction proceeds by grinding the sulfonic acid with TAPC, showcasing a mechanochemical approach that aligns with green chemistry principles. lookchem.com

A general procedure for such a synthesis is outlined below:

StepDescriptionReagents/Conditions
1MixingSulfonic acid salt, Chlorinating agent (e.g., PCl₅, SOCl₂/DMF, TAPC)
2ReactionHeating or stirring at room temperature, depending on the reagent
3Work-upQuenching with ice-water, extraction with an organic solvent
4PurificationDistillation under reduced pressure or chromatography

Optimization of Reaction Conditions and Process Parameters

The efficiency and selectivity of chemical syntheses are highly dependent on the reaction conditions. For the preparation of this compound and related vinyl sulfonyl chlorides, the optimization of solvent effects, catalysis, temperature, and pressure is crucial for achieving high yields and purity, especially in scaled-up productions.

Solvent Effects and Catalysis

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. In the context of sulfonyl chloride synthesis, solvents are selected based on their ability to dissolve reactants, their inertness to the reaction conditions, and their impact on the reaction mechanism. For reactions involving charged intermediates or transition states, polar solvents can play a significant role in stabilization, thereby accelerating the reaction rate. The study of solvolysis rates of various arenesulfonyl chlorides in different hydroxylic solvents provides insight into the sensitivity of these compounds to solvent nucleophilicity and ionizing power. researchgate.netmdpi.com

Catalysis is another cornerstone of reaction optimization. In the synthesis of related β-chlorovinyl sulfones, copper catalysts have been shown to be particularly effective. For example, the copper(I) chloride (CuCl)-catalyzed addition of sulfonyl chlorides to acetylenes provides a stereoselective route to (Z)-β-chlorovinyl sulfones. thieme-connect.comresearchgate.net The study of this reaction has revealed that additives can have a profound impact on the stereoselectivity. The use of dimethyl sulfide (B99878) (Me₂S) as an additive was found to be crucial for obtaining the (Z)-isomer exclusively. thieme-connect.com

The following table summarizes the optimization of the copper-catalyzed addition of p-toluenesulfonyl chloride to phenylacetylene, a model reaction for the synthesis of β-chlorovinyl sulfones. thieme-connect.com

EntryCatalyst (mol%)Additive (equiv)SolventTemperature (°C)Yield (%)Isomer Ratio (Z/E)
1CuCl (10)Me₂S (1.0)Toluene11087>99:1
2CuCl (10)NoneToluene1107555:45
3CuBr (10)Me₂S (1.0)Toluene11082>99:1
4CuI (10)Me₂S (1.0)Toluene11078>99:1
5CuCl (10)Me₂S (1.0)Dioxane11065>99:1
6CuCl (10)Me₂S (1.0)Acetonitrile8050>99:1

These findings highlight the importance of a systematic approach to catalyst and solvent screening to achieve optimal results in the synthesis of vinyl sulfonyl chlorides.

Temperature and Pressure Control in Scaled-Up Syntheses

The transition from laboratory-scale synthesis to industrial production necessitates careful control of reaction parameters, particularly temperature and pressure. For many chemical processes, including the synthesis of sulfonyl chlorides, reactions can be highly exothermic, and the evolution of gaseous byproducts can lead to pressure build-up. researchgate.net Inadequate control of these parameters can lead to reduced yields, side-product formation, and, most importantly, safety hazards.

In the industrial production of related commodity chemicals like vinyl chloride, polymerization is carried out in jacketed reactors where temperature is closely controlled by circulating cooling water to manage the exothermic nature of the reaction. nih.govnih.gov Typical reaction temperatures might range from 40 to 60°C, corresponding to pressures of about 100 to 140 psi. nih.gov

For the scaled-up synthesis of sulfonyl chlorides, continuous manufacturing processes using continuous stirred-tank reactors (CSTRs) offer significant advantages over batch processes in terms of safety and process control. mdpi.comresearchgate.net Automated systems can monitor and adjust reaction parameters in real-time, ensuring consistent product quality and safe operation. mdpi.com A design of experiments (DOE) approach is often employed to identify the most critical parameters, such as temperature and reagent equivalents, to optimize the process for large-scale production. mdpi.com

Key considerations for temperature and pressure control in scaled-up syntheses include:

Heat Transfer: Ensuring efficient heat removal from the reactor to prevent thermal runaways.

Pressure Management: Safe venting of any gaseous byproducts.

Process Automation: Utilizing feedback controllers for precise and reliable control of process setpoints.

Continuous Processing: Employing CSTRs to improve heat transfer and reduce the volume of hazardous materials at any given time.

By carefully managing these parameters, the safe and efficient large-scale production of this compound can be achieved.

Green Chemistry Principles in Sulfonyl Chloride Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize the environmental impact of chemical manufacturing. The synthesis of sulfonyl chlorides has been an area of active research in this regard, with a focus on developing cleaner, safer, and more sustainable processes. organic-chemistry.orgorganic-chemistry.org

Traditional methods for preparing sulfonyl chlorides often rely on harsh and hazardous reagents such as chlorine gas or phosphorus pentachloride, which generate significant amounts of toxic waste. organic-chemistry.org Modern approaches seek to replace these reagents with more environmentally benign alternatives. For instance, N-chlorosuccinimide (NCS) has been used as a chlorinating agent in the synthesis of sulfonyl chlorides from S-alkylisothiourea salts. organic-chemistry.org This method is operationally simple, scalable, and avoids the use of chlorine gas. organic-chemistry.org Furthermore, the byproduct, succinimide, can be recycled back to NCS using sodium hypochlorite (B82951) (bleach), making the process more sustainable. organic-chemistry.org

The assessment of the "greenness" of a chemical process can be quantified using various metrics. researchgate.netmdpi.com One of the most widely adopted metrics in the pharmaceutical industry is the Process Mass Intensity (PMI). researchgate.net

Process Mass Intensity (PMI) = Total Mass in a Process (kg) / Mass of Product (kg)

A lower PMI value indicates a more efficient and less wasteful process. The goal of green chemistry is to design synthetic routes that minimize the PMI by reducing the use of raw materials, solvents, and reagents, and by maximizing the incorporation of starting material atoms into the final product.

The following table lists some key green chemistry principles and their application in sulfonyl chloride synthesis:

Green Chemistry PrincipleApplication in Sulfonyl Chloride Synthesis
Prevention Designing syntheses to minimize waste generation.
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Using less toxic reagents like NCS or bleach instead of chlorine gas. organic-chemistry.orgorganic-chemistry.org
Safer Solvents and Auxiliaries Using water as a solvent or developing solvent-free conditions. lookchem.comlookchem.com
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure where possible. lookchem.com
Use of Renewable Feedstocks Exploring bio-based starting materials.
Reduce Derivatives Avoiding unnecessary protection/deprotection steps through one-pot reactions. lookchem.com
Catalysis Using catalytic reagents in small amounts instead of stoichiometric reagents. thieme-connect.com
Design for Degradation Designing products that break down into innocuous substances after use.
Real-time Analysis for Pollution Prevention Monitoring reactions to prevent the formation of byproducts.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and conditions that minimize the potential for chemical accidents.

By embracing these principles, the chemical industry can move towards more sustainable and environmentally responsible methods for the synthesis of this compound and other important chemical compounds.

Elucidating the Reactivity and Reaction Mechanisms of E 2 Chloroethene 1 Sulfonyl Chloride

Nucleophilic Acyl Substitution at the Sulfonyl Center

The sulfur atom in (E)-2-chloroethene-1-sulfonyl chloride is highly electrophilic, making it susceptible to attack by a variety of nucleophiles. This reactivity is central to the synthesis of diverse organosulfur compounds. The reactions typically proceed via a nucleophilic acyl substitution mechanism, where a nucleophile attacks the sulfonyl center, leading to the displacement of the chloride ion. The presence of the vinyl group with (E) stereochemistry is a critical feature, which is generally retained in the products of these substitution reactions.

Aminolysis Reactions for Sulfonamide Formation

The reaction of this compound with primary and secondary amines, a process known as aminolysis, is a primary method for the synthesis of (E)-vinylsulfonamides. This transformation involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. Often, an excess of the reacting amine serves this purpose.

The general mechanism involves the amine attacking the sulfonyl chloride to form a tetrahedral intermediate. This is followed by the elimination of a chloride ion and subsequent deprotonation by a base to yield the stable sulfonamide. It is also plausible that the reaction with amines proceeds through an initial sulfonamide formation, followed by a base-promoted dehydrohalogenation to create the ethenesulfonamide (B1200577) product.

Both primary and secondary amines readily react with sulfonyl chlorides to form the corresponding N-substituted and N,N-disubstituted sulfonamides, respectively. Generally, primary amines exhibit greater reactivity compared to secondary amines due to reduced steric hindrance around the nitrogen atom. The nucleophilicity of the amine is a key factor; aliphatic amines are typically more reactive than aromatic amines, whose lone pair electrons are delocalized into the aromatic ring.

For instance, the reaction of various structurally diverse primary and secondary amines with sulfonyl chlorides under microwave-assisted, solvent-free conditions has been shown to produce sulfonamides in excellent yields and short reaction times. While this specific methodology was demonstrated with p-toluenesulfonyl chloride, the principles of reactivity are broadly applicable. Primary amines consistently react faster than secondary amines under these conditions. In reactions involving the saturated analog, 2-chloroethanesulfonyl chloride, both aliphatic (cyclohexylamine, piperidine) and aromatic (aniline) amines have been successfully used to generate the corresponding sulfonamides.

The table below illustrates a selection of synthesized (E)-N-aryl-2-arylethenesulfonamides, showcasing the diversity of primary aromatic amines that can be used in such syntheses.

Compound IDAmine MoietyYield (%)
6a 4-Methoxyaniline85
6d 4-Chloroaniline88
6g 3,4,5-Trimethoxyaniline82
6j 4-Methylaniline86
6s 4-Methoxy-3-nitroaniline75
6t 3-Amino-4-methoxyaniline72

This table is generated based on data for analogous compounds reported in the literature.

The aminolysis of this compound at the sulfonyl center is a highly regioselective process. The nucleophilic attack occurs exclusively at the sulfur atom, as it is the most electrophilic site in the molecule, leading to the displacement of the sulfonyl chloride group.

A crucial aspect of this reaction is the retention of the alkene stereochemistry. The reaction mechanism does not involve the C=C double bond directly in the substitution step at the sulfur atom. Therefore, the (E)-configuration of the 2-chloroethene group is preserved in the resulting (E)-vinylsulfonamide product. This stereochemical outcome is critical for applications where specific geometric isomers are required, such as in the development of targeted therapeutic agents. The synthesis of numerous (E)-N-aryl-2-arylethenesulfonamides has been reported where the (E)-stereochemistry is consistently maintained.

Alcoholysis and Phenolysis for Sulfonate Ester Formation

This compound reacts with alcohols (alcoholysis) and phenols (phenolysis) to form the corresponding (E)-2-chlorovinylsulfonate esters. Similar to aminolysis, this reaction proceeds via a nucleophilic attack of the oxygen atom from the alcohol or phenol (B47542) hydroxyl group on the sulfonyl sulfur. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to scavenge the HCl generated.

The mechanism involves the alcohol or phenol acting as the nucleophile, attacking the sulfonyl chloride to form a protonated intermediate, which is then deprotonated by the base to yield the final sulfonate ester. The formation of the sulfonate ester proceeds with retention of the configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken.

A highly relevant synthetic approach involves a one-pot sulfonation-elimination reaction using the saturated analog, 2-chloroethanesulfonyl chloride, with an alcohol and triethylamine. This method yields vinyl sulfonate esters in excellent yields, suggesting a similar pathway is highly effective for the direct synthesis of (E)-vinylsulfonate esters.

Reactivity with Organometallic Reagents (e.g., Organoindium Compounds)

Organometallic reagents provide a powerful tool for forming carbon-sulfur bonds. The reaction of this compound with specific organometallic compounds, such as organoindium reagents, offers a direct route to the synthesis of vinyl sulfones. This reaction represents the first successful nucleophilic substitution of organoindium reagents with sulfonyl chlorides.

A significant advancement in this area is the reaction of vinylindium intermediates with sulfonyl chlorides. These vinylindium reagents can be generated in situ from the hydroindation of terminal alkynes using indium(III) chloride (InCl₃) and a reducing agent like sodium borohydride (B1222165) (NaBH₄).

The subsequent reaction of the vinylindium species with a sulfonyl chloride, such as p-toluenesulfonyl chloride, proceeds in the presence of an additive like silver(I) oxide (Ag₂O) at room temperature. This coupling reaction is highly regio- and stereoselective, yielding exclusively (E)-vinyl sulfones. The (E)-stereochemistry arises from the syn-addition of the indium hydride across the alkyne triple bond during the hydroindation step, followed by a substitution reaction at the sulfonyl center that retains the vinyl geometry.

The optimized conditions for this transformation involve using a stoichiometric amount of InCl₃ in acetonitrile (B52724) (CH₃CN) as the solvent, with Ag₂O as an additive to promote the substitution step.

Table of Reaction Conditions and Yields for (E)-Vinyl Sulfone Synthesis

EntryAlkyneSulfonyl ChlorideSolventAdditiveYield (%)
1Phenylacetylenep-Toluenesulfonyl chlorideCH₃CNAg₂O81
21-Hexynep-Toluenesulfonyl chlorideCH₃CNAg₂O75
3PhenylacetyleneBenzenesulfonyl chlorideCH₃CNAg₂O78
41-OctyneMethanesulfonyl chlorideCH₃CNAg₂O72

This table is based on reported data for the reaction of various sulfonyl chlorides with vinylindium reagents generated from terminal alkynes.

This methodology provides a facile and stereocontrolled route to (E)-vinyl sulfones, which are valuable synthetic intermediates and structural motifs in biologically active molecules.

Proposed Mechanistic Pathways (e.g., Free Radical Processes)

The reactivity of this compound can be understood through various mechanistic pathways, including free radical processes. Sulfonyl chlorides are known sources of free radicals, and their reactions often proceed via a radical chain mechanism. dntb.gov.uaresearchgate.net This mechanism is typically characterized by three main stages: initiation, propagation, and termination. libretexts.orgfiu.edu

Initiation: The process is initiated by the homolytic cleavage of the sulfur-chlorine (S-Cl) bond in the this compound molecule. This bond breaking can be induced by an input of energy, such as heat (Δ) or ultraviolet (UV) light (hν), to generate two radical species: a vinylsulfonyl radical and a chlorine radical. libretexts.orgyoutube.com The relatively weak nature of the S-Cl bond facilitates this homolysis. masterorganicchemistry.com

Equation 1: Initiation Step

Propagation: The propagation phase consists of a series of steps where the radicals generated during initiation react with stable molecules to form new radicals, thus continuing the chain reaction. libretexts.orgyoutube.com

A chlorine radical (•Cl) generated in the initiation step can abstract a hydrogen atom from a suitable donor (R-H), such as a solvent molecule, to form hydrogen chloride (HCl) and a new radical (R•).

Alternatively, the highly reactive vinylsulfonyl radical (Cl-CH=CH-SO₂•) can add across the double bond of an alkene (a propagation step characteristic of radical additions), or it could potentially abstract a hydrogen atom.

Equation 2: Propagation Steps

The newly formed radical (R•) can then react with another molecule of this compound to regenerate a chlorine radical, continuing the chain.

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. libretexts.org This quenching of radicals breaks the chain. Several termination possibilities exist, including the combination of two chlorine radicals, two vinylsulfonyl radicals, or a chlorine radical with a vinylsulfonyl radical.

Equation 3: Termination Steps

This free radical pathway highlights a significant aspect of the reactivity of this compound, particularly under thermal or photochemical conditions.

Electrophilic and Radical Reactivity of the Ethene Moiety

The ethene moiety in this compound is electron-deficient due to the strong electron-withdrawing nature of the sulfonyl chloride group. This electronic characteristic makes the double bond susceptible to both electrophilic and radical-mediated reactions, particularly conjugate additions.

Michael-Type Addition Reactions

The electron-poor double bond of this compound and its derivatives (like vinyl sulfonamides) makes it an excellent Michael acceptor. nih.gov In a Michael-type addition, a nucleophile (Michael donor) adds to the β-carbon of the α,β-unsaturated system, leading to 1,4-conjugate addition.

Thia-Michael Additions (e.g., Intramolecular Cyclization)

The Thia-Michael addition involves the conjugate addition of a thiol or thiolate nucleophile to an electron-deficient alkene. mdpi.com Derivatives of this compound, such as vinyl sulfonamides, readily undergo this reaction. nih.gov The reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. This thiolate then attacks the β-carbon of the vinyl sulfonamide, forming a carbanion intermediate that is subsequently protonated to yield the final thioether product. researchgate.net

This reaction is particularly powerful when applied in an intramolecular fashion to synthesize cyclic structures. For instance, vinyl sulfonamides derived from the reaction of 2-chloroethanesulfonyl chloride with amino alcohols can be used as precursors for macrocyclization. nih.govpsu.edu Deprotection of a strategically placed alcohol or thiol group within the molecule can initiate an intramolecular oxa- or thia-Michael addition, leading to the formation of various-sized ring sultams. nih.govpsu.edu This strategy has proven effective for creating seven- and eight-membered rings, providing empirical evidence for 8-endo-trig cyclization pathways. nih.gov The efficiency and mild conditions of the thiol-Michael "click" reaction make vinyl sulfonamides attractive acceptors for peptide macrocyclization on a solid phase. nih.gov

Reactant TypeNucleophileProductApplication Example
Vinyl SulfonamideThiol (R-SH)β-Thioether SulfonamidePeptide Macrocyclization nih.gov
Vinyl SulfonamideAlcohol (R-OH)β-Alkoxy SulfonamideSynthesis of 7- and 8-membered sultams nih.gov
Scope of Nucleophilic Partners and Stereochemical Control

The scope of nucleophiles for Michael-type additions to the ethene moiety of this compound derivatives is broad. Besides thiols (thia-Michael), other nucleophiles such as amines (aza-Michael) and alcohols (oxa-Michael) can be successfully employed. nih.govpsu.edu

The stereochemical outcome of these addition reactions is a critical aspect. Nucleophilic addition to a carbon-carbon double bond can proceed through either syn- or anti-addition, where the nucleophile and the subsequently added electrophile (typically a proton) add to the same or opposite faces of the double bond, respectively. dalalinstitute.com For many conjugate additions, the reaction proceeds via an anti-addition pathway. The nucleophile attacks the planar double bond, forming a transient carbanion intermediate. The subsequent protonation can occur from either face, but the stereochemistry is often influenced by steric hindrance and the geometry of the starting alkene (E or Z). dalalinstitute.comlibretexts.org In the case of additions to chiral substrates, the existing stereocenter can direct the approach of the nucleophile, leading to diastereoselective outcomes. researchgate.net The precise stereochemical control depends on factors such as the nature of the nucleophile, the substrate, the solvent, and the presence of any catalysts or additives. nih.gov

Cycloaddition Chemistry (e.g., [3+2] Cycloadditions of Derived Vinyl Sulfonates)

Vinyl sulfonates and vinyl sulfones, which can be derived from this compound, are effective dipolarophiles in [3+2] cycloaddition reactions (also known as 1,3-dipolar cycloadditions). researchgate.net This type of reaction is a powerful method for constructing five-membered heterocyclic rings. mdpi.com

For example, pentafluorophenyl (PFP) vinylsulfonate, synthesized from 2-chloroethane-1-sulfonyl chloride, has been shown to react with various nitrones in an efficient intermolecular [3+2] cycloaddition. researchgate.net The electron-deficient nature of the vinyl sulfonate promotes the reaction, leading to the formation of isoxazolidine (B1194047) rings with high stereo- and regioselectivity. The resulting cycloadducts can be further functionalized by displacing the PFP group with amines to furnish functionalized sulfonamides. researchgate.net Similarly, theoretical studies on the [3+2] cycloaddition of azomethine ylides with phenyl vinyl sulfone show that the reaction has a high polar character and proceeds with high stereoselectivity. mdpi.com The sulfonyl group plays a crucial role in lowering the LUMO energy of the double bond, increasing its reactivity as a dipolarophile and controlling the regiochemistry of the cycloaddition. nih.gov

Dipolarophile1,3-DipoleProduct
Pentafluorophenyl VinylsulfonateNitroneIsoxazolidine-sulfonate researchgate.net
Phenyl Vinyl SulfoneAzomethine YlidePyrrolidine-sulfone mdpi.com
Vinyl Sulfonium (B1226848) SaltHydrazonoyl HalidePyrazole researchgate.net

Atom Transfer Radical Additions

Atom Transfer Radical Addition (ATRA) is an atom-economical method for adding a radical and an atom (typically a halogen) across a double bond. uva.nl Sulfonyl chlorides are well-established precursors for sulfonyl radicals in such transformations. nih.gov In a typical ATRA process involving a vinyl sulfonyl chloride, a transition metal catalyst (e.g., based on copper or ruthenium) facilitates the homolytic cleavage of the S-Cl bond to generate a sulfonyl radical. uva.nlchemrxiv.org

This vinylsulfonyl radical then adds to an alkene, forming a new carbon-centered radical intermediate. This intermediate subsequently abstracts a chlorine atom from the catalyst, regenerating the active catalyst and forming the final addition product. While ATRA reactions with sulfonyl chlorides typically add to other alkenes, related studies have shown that vinyl sulfonyl fluorides can react with alkenes like styrene (B11656) under photoredox catalysis to form divinyl sulfones. nih.gov This suggests that the vinyl sulfonyl moiety derived from this compound can participate in radical addition reactions, either as the radical source or as the radical acceptor. The ATRA reaction provides a powerful tool for C-S bond formation and the synthesis of complex sulfone-containing molecules. acs.org

Halogen Atom Reactivity on the Ethene Chain

The reactivity of the chlorine atom on the vinyl group of this compound is a key aspect of its chemical behavior, allowing for a range of synthetic transformations.

The chlorine atom attached to the carbon-carbon double bond in this compound is susceptible to nucleophilic substitution. This reactivity allows for the introduction of various functional groups onto the ethene chain. The reaction proceeds via an SN2-type mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. The electrophilicity of the carbon is enhanced by the electron-withdrawing sulfonyl chloride group.

For instance, reactions with amines can lead to the formation of vinyl sulfonamides. The success of such substitutions depends on the nature of the nucleophile and the reaction conditions. Stronger nucleophiles will generally facilitate the substitution.

The vinyl chloride moiety can be transformed into other halogenated vinyl sulfonyl derivatives. While direct substitution of the vinyl chloride is one route, other synthetic strategies can also be employed. For example, addition-elimination reactions or the use of specific halogenating agents could potentially be used to introduce other halogens such as bromine or iodine. These transformations would yield a series of (E)-2-haloethene-1-sulfonyl chlorides, each with potentially unique reactivity profiles for further synthetic applications. The synthesis of various vinyl sulfones from sulfonyl chloride derivatives and terminal olefins, often catalyzed by transition metals, highlights the versatility of the sulfonyl chloride group in forming new carbon-sulfur bonds. researchgate.net

Fundamental Mechanistic Studies

The reaction mechanisms of sulfonyl chlorides, including this compound, have been a subject of detailed kinetic and mechanistic investigations to understand their behavior in different solvent systems.

The solvolysis of sulfonyl chlorides is a fundamental reaction that has been extensively studied to elucidate the underlying reaction mechanisms. The Grunwald-Winstein equation is a powerful tool in these studies, relating the rate of solvolysis to the ionizing power (Y) and nucleophilicity (N) of the solvent. wikipedia.org The extended Grunwald-Winstein equation is expressed as:

log(k/k₀) = mY + lN

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

m is the sensitivity of the substrate to the solvent's ionizing power.

Y is the solvent ionizing power parameter.

l is the sensitivity of the substrate to the solvent's nucleophilicity.

N is the solvent nucleophilicity parameter.

For many arenesulfonyl and alkanesulfonyl chlorides, solvolysis is generally considered to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. nih.govnih.govbeilstein-journals.org This is characterized by significant sensitivities to both solvent nucleophilicity (l) and ionizing power (m). mdpi.comkoreascience.krresearchgate.net Studies on various sulfonyl chlorides have shown that the l/m ratio can provide insights into the transition state structure. nih.gov

Table 1: Representative Grunwald-Winstein Parameters for Solvolysis of Sulfonyl Chlorides

Compoundlml/m RatioProposed Mechanism
Benzenesulfonyl chloride~1.2~0.6~2.0SN2
p-Nitrobenzenesulfonyl chloride~1.1~0.7~1.6SN2
2-Propanesulfonyl chloride~1.0~0.5~2.0SN2

Note: The values presented are approximate and can vary depending on the specific set of solvents used in the analysis.

The data in the table illustrates that for a range of sulfonyl chlorides, the mechanism is consistently SN2-like, with substantial contributions from both solvent nucleophilicity and ionizing power. While specific Grunwald-Winstein analysis for this compound is not detailed in the provided search results, its structural similarities to other unsaturated sulfonyl chlorides suggest it would likely also undergo solvolysis via an SN2 mechanism.

An alternative reaction pathway for sulfonyl chlorides bearing an α-hydrogen is the elimination-addition mechanism, which proceeds through a highly reactive sulfene (B1252967) intermediate (RCH=SO₂). This pathway is particularly favored in the presence of a base. nih.gov In the case of 2-chloroethanesulfonyl chloride, a related compound, the formation of sulfene intermediates has been proposed. rit.edu

The general mechanism involves the abstraction of an α-proton by a base to form a carbanion, which then eliminates a chloride ion to generate the sulfene. The sulfene intermediate is highly electrophilic and rapidly reacts with available nucleophiles, such as the solvent, to yield the final product.

For this compound, the presence of a vinyl proton raises the possibility of sulfene formation under basic conditions. However, the vinylic nature of the proton might influence its acidity and the subsequent elimination pathway. Detailed mechanistic studies, potentially involving trapping experiments and isotopic labeling, would be necessary to definitively establish the role of sulfene intermediates in the reactions of this compound.

Influences on Regioselectivity and Diastereoselectivity (e.g., Steric and Electronic Effects, Temperature)

The regioselectivity and diastereoselectivity of reactions involving this compound are critically influenced by a combination of steric and electronic factors, as well as reaction conditions such as temperature. This compound possesses two primary reactive sites: the electrophilic sulfur atom of the sulfonyl chloride group and the carbon-carbon double bond, which is activated by the electron-withdrawing sulfonyl chloride and chlorine substituents. The interplay of these features dictates the outcome of its reactions with various nucleophiles and in cycloaddition processes.

Electronic Effects: The electronic nature of the reactants plays a paramount role in directing regioselectivity. The sulfur atom of the sulfonyl chloride is highly electrophilic, making it a prime target for nucleophilic attack. In reactions with nucleophiles like primary and secondary amines, the initial attack typically occurs at this sulfur atom to form sulfonamides. libretexts.org Furthermore, the double bond is polarized due to the strong electron-withdrawing nature of the -SO₂Cl group and the chlorine atom. This renders the carbon atom beta (β) to the sulfonyl group (the carbon bearing the chlorine) electrophilic and susceptible to nucleophilic addition.

In cycloaddition reactions, the electronic properties of the reacting partner are crucial. The this compound acts as an electron-deficient dienophile or dipolarophile. The regioselectivity of these reactions is governed by the orbital interactions between the reactants. For instance, in a [3+2] cycloaddition with a nitrile N-oxide, the outcome is determined by the alignment of the frontier molecular orbitals (HOMO and LUMO) of the two reacting species. mdpi.com Computational studies on similar systems suggest that both possible regioisomers can be formed, with the activation energy for each pathway determining the product ratio. mdpi.com

Steric Effects: Steric hindrance can significantly influence the reaction pathway and the stereochemical outcome. In reactions with bulky nucleophiles, the accessibility of the electrophilic sulfur atom may be reduced, potentially favoring addition to the less hindered carbon of the double bond. For example, studies on the reactions of various sulfonyl chlorides with amines have shown that sterically hindered amines can influence product yields. nih.gov In the context of diastereoselectivity, the approach of a reagent to the planar double bond can be influenced by the existing substituents. The trans configuration of the chloro and sulfonyl chloride groups will direct the incoming reagent to a specific face of the molecule to minimize steric repulsion, leading to the preferential formation of one diastereomer over another.

Temperature: Temperature is a critical parameter that can affect both regioselectivity and diastereoselectivity. Higher temperatures can provide the necessary activation energy to overcome higher energy barriers, potentially leading to different product ratios than at lower temperatures. This is often linked to the principles of kinetic and thermodynamic control, where temperature can shift the balance from the faster-formed product to the more stable one. In dehydrochlorination reactions of related chloroalkanes, temperature has been shown to be a deciding factor between different reaction pathways, such as radical chlorination versus dehydrochlorination. researchgate.net For cycloaddition reactions, while they are often stereospecific, higher temperatures can sometimes lead to a loss of stereocontrol if competing reaction pathways, such as radical mechanisms, become accessible.

The following table summarizes the key factors influencing the selectivity of reactions involving sulfonyl chlorides, which are applicable to this compound.

FactorInfluence on RegioselectivityInfluence on DiastereoselectivitySupporting Principles
Electronic Effects Directs nucleophilic attack to the most electrophilic site (sulfur or β-carbon). Governed by frontier molecular orbital (FMO) interactions in cycloadditions.Can influence the facial selectivity of attack on the double bond based on electronic stabilization of the transition state.The electrophilicity of arylsulfonyl chlorides can lead to different product distributions. nih.gov FMO theory is used to predict outcomes in cycloadditions. mdpi.com
Steric Effects Hindrance can block attack at one site, favoring reaction at a less sterically crowded position.The approach of a reagent is directed to the less hindered face of the molecule, leading to a preferred diastereomer.Sterically hindered amines show different reactivity profiles with sulfonyl chlorides. nih.gov
Temperature Can alter product ratios by providing energy to overcome higher activation barriers, potentially favoring a different regioisomer.Higher temperatures can sometimes lead to reduced diastereoselectivity if reactions become reversible or alternative, non-stereospecific pathways are initiated.Can shift reactions from kinetic to thermodynamic control, favoring the more stable product. libretexts.org

Kinetic vs. Thermodynamic Control in Product Formation

In chemical reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control. libretexts.org This concept is highly relevant to the reactivity of this compound, where different reaction pathways can lead to distinct regioisomers or stereoisomers.

Kinetic Control: A reaction is under kinetic control when it is conducted under conditions (typically low temperature) where the product-forming step is irreversible. libretexts.org Under these conditions, the major product will be the one that is formed the fastest—the one with the lowest activation energy (Ea). This product is known as the kinetic product. masterorganicchemistry.com For this compound, a reaction such as addition across the double bond could yield two different regioisomers. The kinetic product would be the isomer that results from the transition state of lower energy, regardless of the final stability of the product itself.

Thermodynamic Control: A reaction is under thermodynamic control when the reaction conditions (typically higher temperature) allow for the product-forming step to be reversible. libretexts.org This means there is enough energy in the system for the products to revert to an intermediate and then proceed down a different reaction pathway. masterorganicchemistry.com In this scenario, an equilibrium is established between the products, and the major product will be the most thermodynamically stable one (the one with the lowest Gibbs free energy, G). libretexts.org This is known as the thermodynamic product. The thermodynamic product may form more slowly (have a higher activation energy) than the kinetic product, but it will predominate given sufficient time and energy for equilibrium to be reached. libretexts.org

For example, in an addition reaction to the double bond of this compound, the initial attack might favor one carbon atom due to a lower activation barrier (kinetic control). However, if the resulting product is less stable than the alternative isomer, heating the reaction mixture could allow this addition to reverse and re-form the intermediate, which can then proceed to form the more stable thermodynamic product. The stability of the final product is often related to factors like the degree of substitution on a double bond or the relief of steric strain. libretexts.org

Figure 1: Illustrative Reaction Energy Diagram for Kinetic vs. Thermodynamic Control

TS₁ and TS₂ represent the transition states for the formation of P₁ and P₂, respectively. R represents the reactants.

The conditions determining which product dominates are summarized in the table below.

Control TypeReaction ConditionsKey CharacteristicMajor Product
Kinetic Control Low temperature, short reaction timeIrreversible reactionThe product that forms fastest (lowest activation energy). libretexts.orgmasterorganicchemistry.com
Thermodynamic Control High temperature, long reaction timeReversible reaction, equilibrium establishedThe most stable product (lowest Gibbs free energy). libretexts.orgmasterorganicchemistry.com

Synthetic Applications and Advanced Derivatization in Chemical Research

Construction of Complex Heterocyclic Systems

The unique structural features of (E)-2-chloroethene-1-sulfonyl chloride make it an ideal starting material for the synthesis of various heterocyclic compounds. Its ability to participate in sequential or one-pot multi-component reactions has been exploited to create novel scaffolds with potential applications in medicinal chemistry and materials science.

Synthesis of 1,5,2-Dithiazepine 1,1-Dioxides

A notable application of this compound is in the one-pot synthesis of 1,5,2-dithiazepine 1,1-dioxides. nih.govclockss.orgku.edusigmaaldrich.com This protocol involves a sulfonylation reaction followed by an intramolecular thia-Michael addition. nih.govclockss.org When treated with cysteine ethyl ester or cysteamine, this compound, which can act as a precursor to the bis-electrophilic vinylsulfonyl chloride, undergoes simultaneous sulfonylation and intramolecular thia-Michael addition. nih.govclockss.org This process efficiently yields the seven-membered 1,5,2-dithiazepine 1,1-dioxide scaffold. nih.govclockss.org

The reaction conditions have been optimized to achieve the highest possible yields. A systematic survey of bases, additives, solvents, and temperatures revealed that using 3.5 equivalents of triethylamine (B128534) (Et3N), 0.1 equivalents of 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) (CH2Cl2) at 40 °C provides the most favorable outcome. nih.gov Despite the moderate yields, which are potentially limited by polymerization and decomposition of the starting materials, this method is advantageous due to its mild conditions and the ease of product isolation via recrystallization. nih.gov Further studies showed that increasing the excess of cysteine ethyl ester can lead to an improved yield of 42%. nih.gov This one-pot protocol represents a significant simplification over previous multi-step methods for synthesizing these heterocyclic systems. clockss.org

ReactantsReagents and ConditionsProductYield (%)
2-Chloroethanesulfonyl chloride, Cysteine ethyl esterEt3N (3.5 equiv), DMAP (0.1 equiv), CH2Cl2, 40 °C(R)-ethyl 1,5,2-dithiazepane-3-carboxylate 1,1-dioxideModerate
2-Chloroethanesulfonyl chloride, Cysteine ethyl ester (excess)Et3N (3.5 equiv), DMAP (0.1 equiv), CH2Cl2, 40 °C(R)-ethyl 1,5,2-dithiazepane-3-carboxylate 1,1-dioxide42

Formation of Isoxazolidines and Isoxazoles from Vinyl Sulfonate Intermediates

Vinyl sulfonates, readily derived from this compound, are valuable precursors for the synthesis of isoxazolidines and isoxazoles. These five-membered heterocycles are core structures in numerous natural products and pharmaceutically active compounds. nih.gov The primary method for their construction is the 1,3-dipolar cycloaddition reaction. nih.gov

In this context, vinyl sulfonates act as dipolarophiles, reacting with nitrones or nitrile oxides to form the corresponding isoxazolidine (B1194047) or isoxazole (B147169) rings, respectively. nih.gov This approach provides a versatile and efficient route to these important heterocyclic systems, allowing for the introduction of the sulfonyl group, which can further influence the biological activity of the final products. The development of new synthetic pathways to these fused heterocyclic frameworks is an active area of research, with a focus on achieving high stereo- and regioselectivity. nih.gov Recent advancements include copper-catalyzed cascade reactions of alkynyl hydroxylamines with sulfonyl azides to produce isoxazolidine-3-ylidene sulfonamides, which can be further converted to isoxazole derivatives. doi.org

Regioselective Synthesis of Sulfonylated 1,2,3-Triazoles

The regioselective synthesis of sulfonylated 1,2,3-triazoles represents another significant application of sulfonyl-containing building blocks. While not directly starting from this compound, related vinyl sulfonyl fluorides have been instrumental in this area. For instance, bromovinylsulfonyl fluoride (B91410) serves as a stable and effective synthetic equivalent of ethynylsulfonyl fluoride. organic-chemistry.org

A general and metal-free cycloaddition of organic azides to bromovinylsulfonyl fluoride provides a highly regioselective route to 4-fluorosulfonyl 1,2,3-triazoles. organic-chemistry.org This reaction is scalable and yields products with excellent stability. organic-chemistry.org The fluorosulfonyl group is installed at the C4 position of the triazole ring, and the resulting compounds are resistant to hydrolysis. organic-chemistry.org This method accommodates a wide variety of azides, including those that are acid-sensitive, through the addition of a non-nucleophilic base. organic-chemistry.org The resulting sulfonylated triazoles can undergo further modifications, such as SuFEx (Sulfur(VI) Fluoride Exchange) reactions, to generate a diverse library of sulfonates and sulfonamides. organic-chemistry.org

The synthesis of 1-sulfonyl-1,2,3-triazoles can also be achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of sulfonyl azides and terminal alkynes. nih.gov The efficiency of this reaction is influenced by the choice of catalyst and ligands. nih.gov These 1-sulfonyl-1,2,3-triazoles are notable for their role as precursors to reactive azavinyl carbenes due to the weakened N1–N2 bond. nih.gov

Functional Material Precursors

Beyond its utility in constructing complex heterocycles, this compound and its derivatives are pivotal precursors for the synthesis of various functional materials. The vinyl sulfone moiety, in particular, is a key functional group that imparts unique properties to polymers and other materials.

Preparation of Vinyl Sulfones and Unsymmetrical Divinyl Sulfones

This compound serves as a key starting material for the preparation of (E)-2-chlorovinyl sulfones. researchgate.net These compounds are versatile intermediates for the synthesis of a wide range of substituted ethenes through the substitution of the chlorine atom. researchgate.net

Various methods have been developed for the synthesis of vinyl sulfones, including the reaction of vinyl chloride with arylsulfonyl chlorides under Friedel-Crafts conditions and the nickel-catalyzed direct sulfonylation of alkenes with sulfonyl chlorides. researchgate.netorganic-chemistry.org The latter method is particularly effective for a broad range of unactivated alkenes and styrenes, providing vinyl sulfones in high yields with good functional group compatibility. organic-chemistry.org Furthermore, aryl vinyl sulfones can be prepared by reacting an aryl compound with vinyl sulfonyl fluoride in the presence of an aluminum chloride or aluminum bromide catalyst. google.com

Unsymmetrical divinyl sulfones are also accessible through pathways involving these intermediates. The synthesis of poly(ethylene glycol) vinyl sulfone (VS-PEG) from the corresponding chloroethyl sulfone derivative highlights the conversion of the chloroethyl group to a vinyl group in the presence of a base. nih.gov VS-PEG is a valuable reagent for the selective modification of cysteine residues in proteins. nih.gov

Starting MaterialReaction TypeProduct
AlkenesNickel-catalyzed direct sulfonylationVinyl sulfones
Aryl compoundsFriedel-Crafts reaction with vinyl sulfonyl fluorideAryl vinyl sulfones
Chloroethyl sulfone PEGBase-mediated eliminationVinyl sulfone PEG

Synthesis of Thiol-Functionalized Allylic Sulfonyl Fluorides

An efficient, transition-metal-free method has been established for the synthesis of novel thiol-functionalized allylic sulfonyl fluorides. rsc.orgresearchgate.net This protocol is characterized by its broad functional group tolerance, high yields (up to 99%), and mild reaction conditions. rsc.orgresearchgate.net The reaction proceeds with exclusive regioselectivity. rsc.orgresearchgate.net

The resulting thiol-functionalized allylic sulfonyl fluorides can be further derivatized through SuFEx reactions and oxidation processes to generate sulfonates, sulfoxides, and sulfones. rsc.org These derivatives are important motifs in medicinal chemistry. rsc.org The optimization of reaction conditions identified that using 1.5 equivalents of potassium carbonate as the base provides the product in excellent yield. researchgate.net This methodology offers a valuable route to a new class of organosulfur compounds. researchgate.net

Reactant 1Reactant 2Base (equiv.)Product Yield (%)
Thiophenol2-chloroprop-2-ene-1-sulfonyl fluorideK2CO3 (1.5)99

Role in Functional Polymer Synthesis

The vinyl sulfonamide group, readily synthesized from 2-chloroethanesulfonyl chloride and multifunctional amines, is a valuable component in the creation of functional polymers and crosslinked networks. nih.gov Its utility stems from its high reactivity in thiol-Michael addition polymerizations, a type of "click" reaction that allows for the efficient and controlled formation of polymer networks. nih.govnih.gov

Researchers have synthesized multifunctional vinyl sulfonamide monomers and crosslinked them with multifunctional thiols to create novel network polymers. nih.gov These materials exhibit a wide range of mechanical properties and, notably, can offer superior hydrolytic stability compared to more common acrylate-based polymers. nih.govnih.gov The stability is attributed to the robust thioether and sulfonamide linkages formed during the polymerization, in contrast to the more labile ester bonds in acrylate (B77674) systems. nih.gov

Studies have demonstrated that the reactivity of vinyl sulfonamides in these polymerizations is higher than that of acrylamides and comparable to acrylates, making them efficient monomers for rapid curing processes. nih.govnih.gov This has led to their investigation in applications requiring durable materials, such as dental restorative composites, where ester-free thiol-Michael resins based on vinyl sulfonamides show high functional group conversion (>90%) and impressive resistance to hydrolytic degradation. nih.gov

Table 1: Comparison of Polymerization Characteristics
Monomer SystemPolymerization MechanismKey AdvantagesReported Functional Group ConversionReference
Vinyl Sulfonamide + ThiolStep-growth Thiol-Michael AdditionHigh conversion, delayed gelation, hydrolytically stable network>90% nih.gov
BisGMA-TEGDMAChain-growth Radical PolymerizationWidely used in dental compositesLower than Thiol-Michael systems nih.gov

Applications in Peptide Chemistry and Bioconjugation

The vinyl sulfonamide functional group is a powerful tool in peptide chemistry, enabling both modification of peptide structures and bioconjugation applications through its excellent performance as a Michael acceptor.

A robust and facile strategy for the on-resin macrocyclization of peptides has been developed utilizing vinyl sulfonamides. nih.govnih.govacs.org The process begins with the functionalization of a linear peptide, typically at a secondary amine, using 2-chloroethanesulfonyl chloride and a base like triethylamine. nih.gov This reaction efficiently installs the vinyl sulfonamide moiety onto the peptide backbone or a side chain while it is still attached to the solid-phase synthesis resin. nih.gov

Once installed, the electron-deficient alkene of the vinyl sulfonamide serves as an intramolecular acceptor for a nucleophilic amino acid side chain, such as the thiol of a cysteine residue. nih.gov In the presence of a non-nucleophilic base catalyst, a spontaneous thiol-Michael addition occurs, covalently linking the two parts of the peptide and forming a stable macrocycle. nih.gov This on-resin cyclization method is highly efficient, with research showing relative macrocyclization efficiencies of over 95%. nih.govnih.govacs.org The resulting cyclic peptides are of great interest due to their enhanced resistance to enzymatic degradation and often improved biological potency compared to their linear counterparts. nih.gov

The vinyl sulfonamide moiety is an exemplary thiol-Michael "click" acceptor, a class of reactions known for their high efficiency, mild reaction conditions, and selectivity. nih.gov Its effectiveness is attributed to the strong electron-withdrawing nature of the sulfonyl group, which activates the vinyl group for nucleophilic attack by thiols. nih.gov

Kinetic studies have demonstrated the ideal balance of reactivity and stability offered by vinyl sulfonamides. In one model study, the reaction between a thiol and a vinyl sulfonamide reached 88% conversion in just 30 minutes. nih.govnih.govacs.org This reactivity is comparable to that of acrylates, another common Michael acceptor. nih.gov However, the key advantage of vinyl sulfonamides is their superior stability, particularly in basic conditions where acrylates are prone to rapid hydrolysis. NMR stability studies revealed that vinyl sulfonamide compounds showed no apparent degradation over an 8-day period in a pH 10 buffer, a harsh environment where acrylates readily cleave. nih.gov This combination of rapid kinetics and high stability makes vinyl sulfonamides a preferred reagent for bioconjugation applications that require reliable and permanent linkages. nih.gov

Table 2: Comparison of Common Thiol-Michael Acceptors
Michael AcceptorRelative Reaction KineticsStability in Basic Media (pH 10)Reference
Vinyl SulfonamideFast (Comparable to Acrylates)High (Stable over 8 days) nih.gov
AcrylateFastLow (Undergoes rapid hydrolysis) nih.gov
AcrylamideSlowHigh nih.gov

Development of Novel Reagents and Synthetic Building Blocks

2-Chloroethanesulfonyl chloride is a foundational building block for accessing the versatile vinyl sulfonamide functional group. nih.gov As an inexpensive and commercially available reagent, it provides a straightforward entry point for chemists to incorporate this reactive handle into a wide array of molecules, from polymers to peptides. nih.govnih.gov The transformation of a simple amine into a highly reactive vinyl sulfonamide highlights the role of the sulfonyl chloride as a key reagent for advanced derivatization.

The vinyl sulfonamide moiety itself can be considered a novel synthetic building block, valued for its application in covalent protein modification and inhibition. nih.govrsc.org Its ability to act as a potent and stable Michael acceptor allows for the construction of complex architectures and the development of targeted covalent inhibitors in medicinal chemistry. nih.govenamine.net The development of synthetic methods to generate diverse vinyl sulfonamides is an active area of research, further cementing the importance of this functional group as a cornerstone for creating new chemical probes and therapeutic agents. nih.govorganic-chemistry.org

Analytical and Computational Approaches in Structural and Mechanistic Investigations

Advanced Spectroscopic Techniques for Mechanistic Insights

Spectroscopic methods that allow for real-time monitoring and detailed structural analysis are crucial for understanding the behavior of (E)-2-chloroethene-1-sulfonyl chloride in chemical reactions.

Dynamic NMR Spectroscopy for Reaction Monitoring and Stereochemical Analysis

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of reactions involving this compound. By acquiring spectra at various time intervals, researchers can track the consumption of reactants and the formation of products and intermediates. This is particularly useful in understanding the kinetics and mechanism of reactions where the vinyl sulfonyl chloride moiety participates, such as in nucleophilic substitution or cycloaddition reactions.

Furthermore, NMR spectroscopy is fundamental for the stereochemical analysis of the molecule. The coupling constants between the vinyl protons can definitively establish the (E)-stereochemistry of the double bond. For this compound, the trans-relationship of the vinyl protons would be expected to give a characteristic large coupling constant (typically in the range of 12-18 Hz). Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), can further confirm the connectivity within the molecule.

NMR Data Type Information Gained for this compound
¹H NMRChemical shifts and coupling constants of vinyl protons confirm the (E)-isomer.
¹³C NMRChemical shifts of the vinyl carbons provide information on the electronic environment.
2D-COSYCorrelates coupled protons, confirming the H-C=C-H connectivity.
Dynamic NMRAllows for real-time monitoring of reactions, providing kinetic and mechanistic data.

Fourier-Transform Infrared (FTIR) Spectroscopy for Kinetic Studies

Fourier-Transform Infrared (FTIR) spectroscopy is an invaluable technique for conducting kinetic studies on reactions involving this compound. The sulfonyl chloride group exhibits strong, characteristic absorption bands in the infrared spectrum, typically in the regions of 1370-1400 cm⁻¹ and 1180-1190 cm⁻¹ for the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively.

By using in-situ FTIR monitoring, the concentration of this compound can be tracked in real-time throughout a reaction by observing the change in the intensity of its characteristic absorption bands. youtube.commdpi.com This allows for the determination of reaction rates and the investigation of the influence of various parameters, such as temperature and catalyst concentration, on the reaction kinetics. frontiersin.org

FTIR Characteristic Bands Vibrational Mode Typical Wavenumber (cm⁻¹) for Sulfonyl Chlorides
Asymmetric S=O stretchStretching1370-1400
Symmetric S=O stretchStretching1180-1190
C=C stretchStretching~1620
S-Cl stretchStretching~600

X-ray Crystallography for Absolute Stereochemistry and Regioisomer Elucidation

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry and the elucidation of regioisomers. For a molecule like this compound, obtaining a suitable crystal would allow for the precise measurement of bond lengths, bond angles, and torsional angles, providing an exact three-dimensional structure. This would unequivocally confirm the (E)-configuration of the double bond and the geometry around the sulfur atom.

In reactions where this compound is a precursor to more complex, solid products, X-ray crystallography of the product can provide critical insights into the reaction mechanism, such as whether the stereochemistry of the double bond is retained or inverted. For example, crystallographic studies have been used to confirm the structure of products resulting from the reaction of vinyl sulfones. cam.ac.ukacs.org

Computational Chemistry for Reaction Pathway Elucidation and Reactivity Prediction

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful approach to understanding the reaction pathways and predicting the reactivity of this compound. rsc.org Theoretical calculations can be employed to model the geometries of reactants, transition states, and products, as well as to calculate their relative energies. researchgate.net

This allows for the elucidation of detailed reaction mechanisms, including the identification of the lowest energy pathways and the characterization of key intermediates and transition states. For instance, computational studies can be used to investigate the mechanism of nucleophilic attack at the sulfur atom or addition reactions across the double bond. Furthermore, calculations of molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential maps can provide insights into the molecule's reactivity and selectivity towards different reagents.

Computational Method Application to this compound
Geometry OptimizationDetermination of the most stable 3D structure and bond parameters.
Transition State SearchIdentification and characterization of transition states for proposed reaction mechanisms.
Frequency CalculationsConfirmation of stationary points as minima or transition states and calculation of thermodynamic properties.
Molecular Orbital AnalysisPrediction of reactive sites and understanding of electronic structure.

Future Perspectives and Emerging Directions in Chemical Research

Design and Discovery of Next-Generation Catalytic Systems

The synthesis and functionalization of vinyl sulfonyl chlorides are expected to benefit significantly from the development of novel catalytic systems that offer greater efficiency, selectivity, and sustainability. Current research trends point towards photocatalysis and electrocatalysis as particularly promising frontiers.

Photocatalytic methods are emerging as powerful tools for the synthesis of sulfonyl chlorides, offering mild reaction conditions and high functional group tolerance. nih.govacs.org For instance, heterogeneous catalysts like potassium poly(heptazine imide) have been successfully employed for the synthesis of aryl sulfonyl chlorides from arenediazonium salts under visible light irradiation. nih.gov Future work could adapt these systems for the synthesis of vinyl sulfonyl chlorides, potentially from vinyl diazonium salts or through direct vinylation of sulfur dioxide surrogates.

Another promising avenue is the use of cooperative catalysis, merging photoredox catalysis with other catalytic modes like nickel catalysis. This approach has been demonstrated in the enantioselective synthesis of α-C chiral sulfones from sulfonyl chlorides. rsc.org Adapting such systems to reactions involving (E)-2-chloroethene-1-sulfonyl chloride could enable the stereocontrolled synthesis of complex chiral molecules.

Table 1: Examples of Modern Catalytic Systems for Sulfonyl Chloride Synthesis and Functionalization

Catalytic System Reaction Type Substrate Class Key Advantages
Potassium Poly(heptazine imide) Photocatalytic Chlorosulfonylation Arenediazonium salts Heterogeneous, sustainable, mild conditions, high functional group tolerance
Copper(I) chloride/Iodine Catalytic Sulfonylation Terminal olefins High yields, readily available catalyst

Exploration of Novel Reaction Manifolds and Substrate Diversity

The dual reactivity of vinyl sulfonyl chlorides, stemming from the electrophilic sulfur center and the reactive carbon-carbon double bond, makes them valuable building blocks for accessing diverse molecular architectures. Future research is expected to unlock new reaction pathways and expand the scope of compatible substrates.

The vinyl moiety of compounds like this compound is susceptible to a variety of transformations. For example, vinyl sulfonates, which are closely related to vinyl sulfonyl chlorides, have been shown to undergo intermolecular alkyl radical additions and 1,3-dipolar cycloaddition reactions with excellent regioselectivity. ucl.ac.uk Exploring similar reactivity for this compound could lead to the synthesis of novel functionalized sulfonamides and heterocyclic compounds.

Furthermore, cascade reactions involving vinyl sulfonium (B1226848) salts, which can be derived from vinyl sulfonyl chlorides, have been reported to yield functionalized benzyl (B1604629) and homoallyl thioethers through a sequence of Michael addition and nih.govmdpi.com-sigmatropic rearrangement. rsc.org Investigating such cascade processes with this compound could provide efficient routes to complex molecular scaffolds.

The development of new sulfur dioxide surrogates, such as the DABCO-SO₂ complex (DABSO), is also expanding the toolbox for sulfonyl chloride synthesis and, by extension, the diversity of accessible substrates. organic-chemistry.org These reagents offer safer and more convenient alternatives to gaseous sulfur dioxide, facilitating the synthesis of a wider range of sulfonyl chlorides under milder conditions.

Integration with Artificial Intelligence and Automated Synthesis Platforms

The convergence of artificial intelligence (AI) and automated synthesis is set to revolutionize chemical research, and the study of sulfonyl chlorides will be no exception. These technologies can accelerate the discovery of new reactions, optimize reaction conditions, and enable the rapid synthesis of compound libraries.

Automated continuous flow synthesis platforms are already being developed for the scalable production of aryl sulfonyl chlorides. mdpi.comresearchgate.netnih.gov These systems offer improved safety, consistency, and spacetime yield compared to traditional batch processes. mdpi.com Similar platforms could be adapted for the synthesis and in-line functionalization of this compound, enabling high-throughput screening of its reactivity with various nucleophiles and reaction partners.

Table 2: Impact of AI and Automation on Sulfonyl Chloride Research

Technology Application Potential Impact on this compound Research
Automated Flow Synthesis Scalable production and reaction screening High-throughput synthesis of derivatives for biological screening; rapid optimization of reaction conditions.
AI-Powered Retrosynthesis Synthesis planning Identification of novel and efficient synthetic routes to complex molecules incorporating the vinyl sulfonyl chloride moiety.

Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry and predictive modeling are becoming indispensable tools for understanding and predicting the reactivity of chemical compounds. For sulfonyl chlorides, these methods can provide valuable insights into their reaction mechanisms and help in the rational design of new reagents and catalysts.

The Grunwald-Winstein equation, a linear free-energy relationship, has been used to correlate the specific rates of solvolysis of various sulfonyl chlorides and to probe the mechanism of these reactions. mdpi.com Applying such quantitative structure-reactivity relationship (QSRR) studies to this compound would allow for a systematic investigation of how solvent and substituent effects influence its reactivity.

Quantum mechanical calculations can provide a detailed picture of the electronic structure and reaction pathways of sulfonyl chlorides. nih.gov These calculations can be used to predict the regioselectivity and stereoselectivity of reactions involving the vinyl group and the sulfonyl chloride moiety, aiding in the design of experiments and the interpretation of experimental results. For instance, theoretical studies have been used to understand the regioselectivity in the reaction of N-unsubstituted triazoles with sulfonyl chlorides. researchgate.net

By combining experimental data with computational modeling, it will be possible to develop robust predictive models for the reactivity of this compound and related compounds. These models will not only enhance our fundamental understanding of these molecules but also guide the design of new synthetic transformations and functional materials.

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling (E)-2-chloroethene-1-sulfonyl chloride in laboratory settings?

  • Methodological Answer : Use fluorinated rubber gloves (minimum thickness 0.7 mm) and full-face respirators with ABEK-type filters to prevent skin/eye contact and inhalation . Conduct experiments in a fume hood with inert gas purging to avoid moisture exposure, as the compound is hygroscopic and decomposes into toxic gases (e.g., HCl, SOₓ) . Implement strict protocols for decontaminating gloves and equipment post-use to minimize residual exposure .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer : Store in airtight, moisture-resistant containers under inert gas (e.g., nitrogen or argon) at room temperature in a dry, ventilated area . Regularly inspect containers for integrity, and segregate from incompatible substances (e.g., bases, oxidizing agents) to prevent accidental reactions .

Q. What first-aid measures are recommended for accidental exposure to this compound?

  • Methodological Answer : For inhalation, move to fresh air and seek immediate medical attention. For skin contact, wash with water for 15 minutes and remove contaminated clothing. For eye exposure, rinse with saline solution for 20 minutes and consult an ophthalmologist . No antidote exists, so symptomatic treatment is advised .

Advanced Research Questions

Q. What analytical techniques are recommended for characterizing this compound and its reaction byproducts?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and monitor reaction progress. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can identify volatile byproducts (e.g., HCl, SO₂) . Infrared (IR) spectroscopy is critical for detecting sulfonyl and chloro functional groups .

Q. How can researchers resolve conflicting data on the compound’s reactivity under varying experimental conditions?

  • Methodological Answer : Systematically control variables such as humidity, temperature, and solvent polarity. For example, conduct parallel experiments under anhydrous (e.g., Schlenk line) vs. ambient conditions to isolate moisture-induced side reactions . Use kinetic studies (e.g., time-resolved spectroscopy) to differentiate primary vs. secondary reaction pathways .

Q. What synthetic strategies minimize hazardous byproducts during derivatization of this compound?

  • Methodological Answer : Employ slow reagent addition under cryogenic conditions (−20°C to 0°C) to control exothermic reactions. Use scavengers (e.g., molecular sieves) to absorb HCl gas . Optimize stoichiometry via computational modeling (e.g., DFT calculations) to predict reactive intermediates and reduce unwanted side products .

Q. How should long-term toxicological risks of this compound be assessed in preclinical studies?

  • Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT or LDH release) on human cell lines (e.g., HEK293) at sub-millimolar concentrations. For in vivo studies, use rodent models to evaluate chronic exposure effects (e.g., respiratory or dermal toxicity) over 6–12 months, adhering to OECD guidelines . Pair with occupational exposure monitoring (e.g., air sampling) to establish safe threshold limits .

Q. What protocols ensure environmentally safe disposal of this compound waste?

  • Methodological Answer : Neutralize residual compound with a 10% sodium bicarbonate solution before adsorbing onto inert materials (e.g., vermiculite). Package waste in UN-certified containers labeled for incineration at EPA-approved facilities . Document disposal procedures in alignment with REACH regulations .

Notes on Experimental Design

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR and X-ray crystallography) when inconsistencies arise in reaction yields or product purity .
  • Ethical Compliance : Adhere to institutional biosafety committees (IBC) and OSHA standards for hazardous chemical use .

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